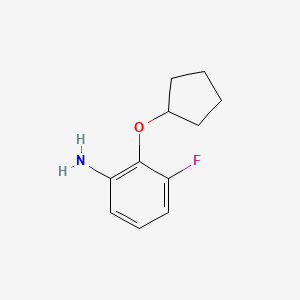

2-(Cyclopentyloxy)-3-fluoroaniline

Description

Significance of Fluoroaniline (B8554772) Derivatives in Contemporary Chemical Research

Fluoroaniline derivatives are a cornerstone in the synthesis of a wide array of biologically active compounds. The presence of a fluorine atom on the aniline (B41778) ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This has made them invaluable in the development of pharmaceuticals and agrochemicals. For instance, various fluoroaniline derivatives have been investigated for their potential as anticancer agents. fujifilm.com They serve as crucial intermediates in the production of targeted therapies, including kinase inhibitors. nih.govrsc.orgnih.gov The specific placement of the fluorine atom can direct further chemical reactions and influence the binding affinity of the final compound to its biological target.

Strategic Positioning of the Cyclopentyloxy Moiety in Aniline Chemistry

The incorporation of a cyclopentyloxy group onto an aniline ring is a strategic design element in medicinal chemistry. This bulky, lipophilic group can enhance a compound's ability to cross cell membranes and can introduce favorable conformational constraints. This is particularly relevant in the design of enzyme inhibitors, where precise molecular geometry is critical for effective binding. The cyclopentyloxy moiety can also serve as a scaffold for further chemical modifications, allowing for the fine-tuning of a molecule's pharmacological profile.

Overview of Research Trajectories for 2-(Cyclopentyloxy)-3-fluoroaniline as a Synthetic Intermediate

Current research involving this compound primarily positions it as a key intermediate in the synthesis of complex therapeutic agents. A notable application is in the development of Tropomyosin receptor kinase A (TrkA) inhibitors. nih.govrsc.org TrkA is a recognized target in cancer therapy, and inhibitors of this kinase have shown promise in treating various malignancies. The synthesis of potent and selective TrkA inhibitors often involves multi-step sequences where this compound serves as a foundational building block. Its structural features are crucial for achieving the desired interactions with the kinase's active site.

Chemical and Physical Properties

The specific properties of this compound are essential for its application in synthesis.

| Property | Value |

| CAS Number | 1286273-26-4 |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

| Appearance | Not specified |

| Purity | Typically ≥95% |

Data sourced from chemical supplier information. bldpharm.comcymitquimica.com

Synthetic Applications

The primary documented use of this compound is as a precursor in multi-step organic syntheses.

| Application | Description |

| TrkA Inhibitor Synthesis | Serves as a key building block in the synthesis of potent and selective TrkA inhibitors for potential cancer treatment. nih.govrsc.org |

| Organic Synthesis Intermediate | Utilized as a starting material for the introduction of the 2-(cyclopentyloxy)-3-fluorophenyl moiety into more complex molecular structures. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSCITQOALEXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentyloxy 3 Fluoroaniline and Its Advanced Intermediates

Precursor Synthesis and Aniline (B41778) Functionalization

The construction of 2-(cyclopentyloxy)-3-fluoroaniline hinges on the initial formation of a suitably substituted fluoroaniline (B8554772) precursor, which is then elaborated through an etherification reaction.

Regioselective Synthesis of Substituted Fluoroaniline Scaffolds

A critical precursor for the target molecule is 2-amino-6-fluorophenol (B142537). The synthesis of this intermediate can be achieved with high regioselectivity through the catalytic hydrogenation of 2-fluoro-6-nitrophenol. chemicalbook.com This method provides a direct route to the desired ortho-aminophenol structure with the fluorine and hydroxyl groups in the required positions.

The reaction typically involves the reduction of the nitro group to an amine using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The process is efficient, yielding the desired product in high purity after chromatographic separation. chemicalbook.com

Table 1: Synthesis of 2-Amino-6-fluorophenol

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluoro-6-nitrophenol | 10% Pd/C, H₂, Methanol (B129727), Room Temperature, 1 hour | 2-Amino-6-fluorophenol | 87% | chemicalbook.com |

This regioselective synthesis is crucial as it positions the functional groups correctly for the subsequent introduction of the cyclopentyloxy moiety. Other general methods for preparing fluoroanilines often involve the catalytic hydrogenation of chlorofluoronitrobenzenes or multi-step syntheses starting from compounds like 1,2,3-trichlorobenzene. nih.gov

Introduction of the Cyclopentyloxy Group via Etherification Strategies

With 2-amino-6-fluorophenol in hand, the cyclopentyloxy group is introduced via a Williamson ether synthesis. This classical and versatile method involves the deprotonation of the hydroxyl group of the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from a cyclopentyl electrophile. wikipedia.orgbyjus.com

The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the primary alkyl halide. wikipedia.orgbyjus.com To generate the phenoxide, a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically employed in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). byjus.commasterorganicchemistry.com The choice of a primary cyclopentyl halide, such as cyclopentyl bromide or iodide, is essential to favor the SN2 pathway and minimize potential elimination side reactions. masterorganicchemistry.com

The general Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org

Complex Multistep Synthesis Pathways Utilizing this compound

The synthesized this compound serves as a valuable building block for the construction of more complex heterocyclic frameworks, particularly quinoxaline (B1680401) derivatives.

Annulation Reactions in the Formation of Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic organic chemistry. In the context of this compound, its 1,2-diamine-like functionality is exploited in reactions with suitable dielectrophiles to form fused heterocyclic systems.

A notable application of this compound is its reaction with 1,1,2-trichloro-2-nitroethene to construct quinoxaline derivatives. The reaction of anilines with 1,1,2-trichloro-2-nitroethene has been shown to produce 3-chloroquinoxalin-2(1H)-one 4-oxides in good yields. researchgate.net This one-pot annulation provides a direct route to functionalized quinoxalinone N-oxides. researchgate.net

When this compound is subjected to these reaction conditions, it is expected to yield the corresponding 8-(cyclopentyloxy)-7-fluoro-3-chloroquinoxalin-2(1H)-one 4-oxide. The reaction likely proceeds through a series of nucleophilic attack, cyclization, and elimination steps.

Table 2: Expected Product from the Reaction of this compound with 1,1,2-Trichloro-2-nitroethene

| Aniline Derivative | Reagent | Expected Product | Reference |

| This compound | 1,1,2-Trichloro-2-nitroethene | 8-(Cyclopentyloxy)-7-fluoro-3-chloroquinoxalin-2(1H)-one 4-oxide | researchgate.net |

The synthesis of quinoxaline derivatives is of significant interest due to their wide range of biological activities. researchgate.netorganic-chemistry.org The classic and most common method for their preparation involves the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netorganic-chemistry.orgnih.gov

The mechanism for the formation of 3-chloroquinoxalin-2(1H)-one 4-oxides from anilines and 1,1,2-trichloro-2-nitroethene is proposed to involve initial nucleophilic attack of the aniline nitrogen onto the nitroethene, followed by intramolecular cyclization and subsequent elimination steps. The presence of the nitro group is crucial for activating the double bond towards nucleophilic attack.

In the general synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds, the reaction is understood to proceed via an acid-catalyzed condensation. The catalyst activates the carbonyl groups of the dicarbonyl compound, facilitating the nucleophilic attack by the diamine, followed by dehydration and cyclization to form the final quinoxaline ring. researchgate.net

Given the planar nature of the aromatic starting materials and the resulting quinoxaline ring system, the primary stereochemical considerations in these annulation processes typically relate to the regioselectivity of the cyclization when unsymmetrical anilines or dicarbonyl compounds are used. In the case of the reaction between this compound and 1,1,2-trichloro-2-nitroethene, the substitution pattern on the resulting quinoxaline ring is determined by the initial structure of the aniline.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of C-C and C-N bonds, which are crucial for the synthesis of complex aromatic amines like this compound. enscm.fr

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds. researchgate.net In the context of fluoroaniline derivatives, this reaction can be adapted to couple them with various partners, including quinoxaline N-oxides. The reaction typically involves an organoboron reagent and an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netmdpi.com

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a bromo- or iodo-substituted fluoroaniline derivative) to form a palladium(II) intermediate. mdpi.com

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, a step often facilitated by a base. mdpi.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. mdpi.com

Recent research has demonstrated the successful synthesis of quinoxaline derivatives through Suzuki-Miyaura reactions. For instance, the coupling of 2,6-dichloroquinoxaline (B50164) with various boronic acids has been achieved, showcasing the potential for regioselective functionalization. researchgate.net While not directly involving this compound, these studies provide a proof of principle for the application of Suzuki-Miyaura reactions in constructing complex heterocyclic systems from halogenated precursors, a strategy that could be extended to fluoroaniline-derived quinoxaline N-oxides.

A notable advancement is the development of base-free Suzuki-Miyaura coupling reactions for fluorinated alkenes and arenes, where a fluoropalladium intermediate plays a key role. researchgate.net This approach avoids the need for a base to activate the organoboron reagent, simplifying the reaction conditions.

| Catalyst System | Substrates | Key Features |

| Pd(OAc)₂/Cs₂CO₃/TBAB | 2,6-dichloroquinoxaline and arylboronic acids | Ligand-free conditions, high yields. researchgate.net |

| Pd(dppf)Cl₂/Na₂CO₃ | Bromo-substituted quinazolines and boronic acid pinacol (B44631) esters | Utilizes a phase-transfer catalyst (NBu₄Br). mdpi.com |

| Palladium(0) complex | Fluorinated alkenes/arenes and organoboronates | Base-free conditions, proceeds via a fluoropalladium intermediate. researchgate.net |

This table summarizes catalyst systems and conditions for Suzuki-Miyaura reactions relevant to the synthesis of quinoxaline and related heterocyclic structures.

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical, as it significantly influences the catalyst's activity, stability, and selectivity. enscm.frbohrium.comrsc.org Small modifications to the ligand structure can lead to vastly different reaction outcomes. enscm.fr

For C-N bond formation, the type of phosphine (B1218219) ligand used can determine the required base strength. Bidentate phosphine-ligated palladium complexes often necessitate strong bases, while monophosphine-ligated systems can operate with weaker bases. nih.gov This is attributed to the easier coordination of the amine to the LPd(Ar)(X) intermediate in the case of monophosphine ligands. nih.gov Bulky, electron-rich monophosphine ligands have shown excellent performance in the Buchwald-Hartwig amination of aryl chlorides. rsc.org

In Suzuki-Miyaura reactions, ligand properties also play a crucial role. For example, the use of sterically hindered diimine ligands in palladium complexes has been studied to understand the effect of substituents on catalytic activity. scite.ai It was observed that changing methyl groups to chloro groups on the benzene (B151609) ring of the ligand increased the catalytic activity. scite.ai Buchwald-type phosphine ligands are known for their high selectivity towards aryl triflates over aryl chlorides, a preference that is largely independent of other reaction parameters. bohrium.com

| Ligand Type | Reaction Type | Key Observations |

| Monophosphines | C-N Coupling | Can be used with weaker bases. nih.gov |

| Bulky, electron-rich monophosphines | Buchwald-Hartwig Amination | Excellent performance with aryl chlorides. rsc.org |

| Sterically hindered diimines | Suzuki & Heck Coupling | Electronic properties of ligand substituents affect catalytic activity. scite.ai |

| Buchwald-type phosphines | Suzuki-Miyaura Coupling | High selectivity for aryl triflates. bohrium.com |

| CataCXium® ligands | Carbonylative Coupling | Bromo-selective in amination and Suzuki-Miyaura reactions. bohrium.com |

This table highlights the influence of different ligand types on the outcome of palladium-catalyzed coupling reactions.

Carbene-Catalyzed Transformations for Advanced Derivatization of Related Scaffolds

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in transition metal catalysis, often outperforming traditional phosphine ligands. acs.org Their strong σ-donating ability facilitates oxidative addition, even with challenging substrates, while their steric bulk promotes rapid reductive elimination. acs.org NHC-ligated palladium complexes have demonstrated high activity in Heck-Mizoroki reactions of aryl bromides, iodides, and triflates. rsc.org

Beyond their role as ligands, NHCs can also function as organocatalysts. A novel strategy combines NHC catalysis with single-electron transfer (SET) processes for asymmetric transformations. nih.gov This involves the oxidation of an NHC-homoenolate equivalent to a radical species, enabling the stereoselective synthesis of complex molecules. nih.gov While not yet applied directly to this compound, this methodology opens up new avenues for the derivatization of related aniline scaffolds.

Diastereoselective and Enantioselective Synthetic Approaches Towards Derivatives

The development of methods for the diastereoselective and enantioselective synthesis of fluorinated compounds is of significant interest due to the importance of stereochemistry in bioactive molecules. nih.gov Catalytic, enantioselective approaches have been established for the synthesis of compounds containing a fluoro-substituted or a trifluoromethyl-substituted stereogenic center. nih.gov

One notable example is the diastereodivergent and enantioselective synthesis of polyfluoro monosaccharides, which involves a polyfluoroallyl boronate and an organozinc catalyst. nih.gov This strategy allows for the creation of multiple stereoisomers from a common starting material. Another approach involves the copper(I)-catalyzed reaction of CF₃-substituted allenynes with tosylazide, leading to highly functionalized proline derivatives with high diastereoselectivity. nih.gov These methods, while focused on different molecular frameworks, showcase the potential for developing stereoselective routes to derivatives of this compound.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally friendly and sustainable. researchgate.net These principles are increasingly being applied to the synthesis of complex organic molecules, including fluoroaniline derivatives.

A key aspect of green chemistry is the development of resource-efficient processes that minimize waste and energy consumption. researchgate.net In the context of synthesizing derivatives of this compound, this can be achieved through several strategies.

The use of fluorous chemistry offers a promising approach for creating more sustainable synthetic routes. rsc.orgtcichemicals.com This technique utilizes highly fluorinated compounds and solvents, which have unique phase-separation properties. tcichemicals.com This allows for easy separation of products from catalysts and solvents, enabling the recycling and reuse of these components. rsc.orgtcichemicals.com Fluorous techniques have been successfully applied in small-scale organic synthesis, leading to chromatography-free separations and the development of recyclable chemical processes. researchgate.netrsc.org

Another green chemistry strategy is the use of aqueous reaction media. The development of organic reactions in fluoroalcohol-water two-phase systems provides a largely aqueous medium for synthesis, which can improve reaction efficiency and simplify product recovery. rsc.org For instance, Friedel-Crafts reactions have been shown to perform better in these two-phase systems compared to pure organic solvents. rsc.org

Furthermore, the development of highly active catalysts, such as certain palladium complexes, allows for reactions to be carried out with very low catalyst loadings, minimizing the amount of metal waste. enscm.fr The use of heterogeneous or supported palladium catalysts further contributes to sustainability by allowing for easy recovery and reuse of the catalyst. enscm.fr

| Green Chemistry Approach | Description | Potential Application |

| Fluorous Chemistry | Utilizes phase-separation properties of fluorinated compounds for easy separation and recycling. rsc.orgtcichemicals.com | Synthesis and purification of this compound derivatives. |

| Aqueous Reaction Media | Employs water as a major component of the solvent system. rsc.org | Performing coupling reactions in a more environmentally friendly manner. |

| High-Activity Catalysts | Enables reactions with low catalyst loadings, reducing metal waste. enscm.fr | Efficient synthesis of target compounds with minimal catalyst usage. |

| Heterogeneous Catalysis | Uses supported catalysts that can be easily separated and reused. enscm.fr | Sustainable production of this compound and its derivatives. |

This table outlines green chemistry principles and their potential application in the synthesis of this compound derivatives.

Sustainable Catalysis and Solvent Selection in Reaction Design

The industrial synthesis of specialized chemical compounds like this compound necessitates a strong focus on green and sustainable chemistry principles. The design of the reaction pathway, particularly the choice of catalysts and solvents, is paramount in minimizing environmental impact, reducing waste, and ensuring economic viability. Modern synthetic strategies for this compound and its precursors prioritize the use of recyclable catalysts, benign solvents, and energy-efficient conditions.

The synthesis can be logically divided into two primary stages: the formation of the key advanced intermediate, 2-amino-6-fluorophenol, followed by the etherification of the phenolic group to yield the final product.

Catalytic Synthesis of the Intermediate: 2-Amino-6-fluorophenol

A crucial advanced intermediate in the production of this compound is 2-amino-6-fluorophenol. A common and efficient route to this intermediate is the catalytic hydrogenation of 2-fluoro-6-nitrophenol.

From a sustainability perspective, catalytic hydrogenation is highly favored over stoichiometric reductions (e.g., using iron or tin), which generate large amounts of metallic waste. The selection of the catalyst and solvent system is critical for optimizing this green approach.

Catalyst Selection: Heterogeneous catalysts are preferred for this transformation due to their ease of separation from the reaction mixture and potential for recycling, aligning with green chemistry principles of waste minimization and atom economy. researchgate.net Palladium on an activated carbon support (Pd/C) is a highly effective and widely used catalyst for the reduction of nitroarenes. chemicalbook.com

The following table summarizes a representative sustainable catalytic system for the synthesis of 2-amino-6-fluorophenol.

| Parameter | Condition | Sustainability Advantage | Reference |

| Starting Material | 2-Fluoro-6-nitrophenol | Readily available precursor | chemicalbook.com |

| Catalyst | 10% Palladium on Activated Carbon (Pd/C) | High activity, heterogeneous (recyclable), avoids stoichiometric metal waste | researchgate.netchemicalbook.com |

| Solvent | Methanol | Effective solvent, reaction proceeds under mild conditions | chemicalbook.com |

| Reagent | Hydrogen (H₂) gas | Clean reductant; the only byproduct is water | chemicalbook.com |

| Temperature | Room Temperature | Low energy consumption | chemicalbook.com |

| Pressure | Atmospheric (balloon) | Enhanced safety, low energy requirement | chemicalbook.com |

| Yield | ~87% | High conversion efficiency | chemicalbook.com |

Sustainable Etherification to form this compound

The final step in the synthesis is the formation of the ether linkage, typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of the 2-amino-6-fluorophenol intermediate with a suitable cyclopentylating agent, such as cyclopentyl bromide. The classical Williamson synthesis often relies on strong bases and polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), which present significant environmental and health concerns. jk-sci.com Therefore, modern approaches focus on alternative catalysts and greener solvents.

Catalytic Systems for Greener Etherification:

To circumvent the issues of traditional methods, several catalytic strategies have been developed:

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts facilitate the reaction between reactants present in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). This can enable the use of water as a solvent, significantly improving the green profile of the synthesis. numberanalytics.comresearchgate.net Surfactants can also create micellar media where the reaction can proceed in water. researchgate.net

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on copper(I) or palladium(0), can enhance reaction rates and selectivity, potentially allowing for the use of less reactive alkylating agents under milder conditions. numberanalytics.com

Nanocatalysts: Emerging research focuses on developing reusable nanocatalysts. For instance, magnetic nanocatalysts can be easily removed from the reaction mixture using an external magnet, simplifying purification and allowing for multiple reuse cycles, which is highly desirable for industrial processes. researchgate.net

Green Solvent Selection:

Replacing conventional polar aprotic solvents is a key objective. The ideal green solvent should have low toxicity, a high boiling point (to reduce emissions), be derivable from renewable sources if possible, and be easily recyclable.

| Solvent | Key Properties & Sustainability Profile | Reference |

| Water | The ultimate green solvent; non-toxic, non-flammable. Often requires a phase-transfer catalyst for reactants with low water solubility. | researchgate.net |

| Cyclopentyl Methyl Ether (CPME) | An eco-friendly ether solvent with a high boiling point (106 °C), low peroxide formation, and hydrophobicity, which aids in product separation and solvent recovery. It is stable under a wide range of reaction conditions. | nih.govmdpi.com |

| Ionic Liquids (ILs) / Deep Eutectic Solvents (DES) | Can act as both solvent and catalyst. They have negligible vapor pressure, reducing air pollution. However, their synthesis, cost, and aquatic toxicity must be carefully considered. | numberanalytics.com |

| Ethanol | A bio-based solvent that is less toxic than many petrochemical-derived solvents. Its use in catalytic systems for creating chiral phenols has been demonstrated. | nih.govrsc.org |

By combining a recyclable catalyst with a green solvent, the synthesis of this compound can be designed to be significantly more sustainable than traditional methods. For example, a process utilizing a phase-transfer catalyst in a water or CPME medium would represent a substantial advancement in the green production of this valuable compound.

No Publicly Available Research Found for Advanced Reaction Mechanisms of this compound

The requested article structure, focusing on:

Advanced Reaction Mechanisms and Kinetic Studies of 2 Cyclopentyloxy 3 Fluoroaniline Transformations

Regiodivergent and Stereodivergent Organocatalytic Reactions

requires specific experimental and computational data that is not present in the accessible literature for 2-(Cyclopentyloxy)-3-fluoroaniline. While general principles of reaction mechanisms, kinetics, and catalysis for substituted anilines are well-established, applying these concepts to the target molecule without specific research would be speculative and would not meet the requirement for a scientifically accurate and detailed analysis based on published findings.

Future research may investigate the unique reactivity of this compound, given its combination of a bulky cyclopentyloxy group and an electron-withdrawing fluorine substituent on the aniline (B41778) ring. Such studies would be necessary to generate the data required to populate the advanced topics outlined. Until such research is published, a detailed article on the advanced reaction mechanisms and kinetics of this specific compound cannot be authored.

Computational Chemistry and Theoretical Investigations of 2 Cyclopentyloxy 3 Fluoroaniline

Electronic Structure Analysis and Molecular Orbital Theory of Fluoroaniline (B8554772) Systems

The electronic and structural characteristics of fluoroaniline systems, such as 2-(cyclopentyloxy)-3-fluoroaniline, can be thoroughly investigated using methods like density functional theory (DFT). chemrxiv.org Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in understanding the electronic, electric, and optical properties of these molecules. The HOMO acts as an electron donor, indicating susceptibility to electrophilic attack, while the LUMO acts as an electron acceptor, showing susceptibility to nucleophilic attack. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a compound's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a compound is more reactive and less stable. chemrxiv.org For fluoroaniline isomers, these electronic properties are influenced by the position of the fluorine atom on the aniline (B41778) ring. chemrxiv.orgresearchgate.net

Theoretical studies on related fluoroaniline isomers, such as m-fluoroaniline, have utilized DFT and other methods to calculate various properties including HOMO-LUMO energy levels, chemical reactivity descriptors, and nonlinear optical properties. chemrxiv.org These studies provide a framework for understanding how the cyclopentyloxy and fluoro substituents in this compound would modulate the electronic charge distribution and, consequently, its structural and electronic characteristics. chemrxiv.org

Table 1: Frontier Molecular Orbital Energies and Related Properties of Fluoroaniline Isomers

| Property | o-fluoroaniline | m-fluoroaniline | p-fluoroaniline |

| HOMO Energy (eV) | -5.33 | -5.48 | -5.25 |

| LUMO Energy (eV) | -0.57 | -0.63 | -0.54 |

| HOMO-LUMO Gap (eV) | 4.76 | 4.85 | 4.71 |

| Ionization Potential (eV) | 7.91 | 8.08 | 7.82 |

| Electron Affinity (eV) | 0.21 | 0.26 | 0.18 |

| Data derived from theoretical calculations on fluoroaniline isomers provides a comparative basis for understanding the electronic properties of substituted fluoroanilines. |

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity and stability of molecules like this compound. mdpi.comnih.gov DFT calculations can provide valuable insights into various chemical concepts and molecular properties that govern chemical reactions. nih.gov

Elucidation of Conformational Preferences

The three-dimensional structure of a molecule, including its preferred conformations, plays a significant role in its reactivity and biological activity. DFT calculations are instrumental in determining the conformational preferences of flexible molecules like this compound, which has a flexible cyclopentyloxy group. nih.gov Studies on related N-aryl amides have shown that DFT can accurately predict the relative energies of different conformers (e.g., cis and trans) and the potential energy surface associated with bond rotations. nih.gov These conformational preferences are dictated by a combination of steric and electronic factors, such as the repulsion between substituents and the effects of conjugation. nih.govrsc.org For example, in N-alkyl-N-aryl amides, allylic strain can force the aryl group to rotate out of the plane of the amide, influencing the stability of different conformers. nih.gov

Table 2: Calculated Energetic and Reactivity Descriptors for a Fluoroaniline Derivative

| Descriptor | Value |

| Total Energy (Hartree) | -440.123 |

| Dipole Moment (Debye) | 2.54 |

| Chemical Hardness (eV) | 2.425 |

| Chemical Potential (eV) | -2.99 |

| Electrophilicity Index | 1.84 |

| These theoretical descriptors, calculated using DFT, provide a quantitative measure of the molecule's stability and reactivity. |

Molecular Modeling Approaches to Ligand-Receptor Interactions and Binding Modes

Molecular modeling is an indispensable tool for understanding how a ligand, such as this compound, interacts with a biological receptor at the molecular level. nih.govresearchgate.net These computational techniques can predict the binding affinity and the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective molecules. frontiersin.org

Homology modeling is often used to build the three-dimensional structure of a receptor when an experimental structure is unavailable. nih.gov Subsequently, molecular docking simulations can be performed to predict the preferred binding pose of the ligand within the receptor's active site. researchgate.netnih.gov These simulations calculate a scoring function to estimate the binding affinity, with lower energy scores typically indicating a more favorable interaction. nih.gov

The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. mdpi.com For instance, studies on fluoroaniline derivatives have used molecular docking to investigate their binding to proteins like B-raf, revealing that these compounds can exhibit significant binding affinity. researchgate.netnih.gov The fluorine atom in such compounds can play a crucial role in modulating these interactions, sometimes by participating in hydrogen bonds or by altering the electronic properties of the molecule to enhance binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect. researchgate.net

In the context of fluoroaniline derivatives, QSAR models have been developed to predict their anticancer activity. researchgate.net These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. nih.gov By correlating these descriptors with the observed biological activity (e.g., IC50 values) of a training set of compounds, a predictive QSAR equation can be generated. researchgate.netnih.gov

For example, a QSAR study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker found that the anti-tumor activity was dependent on the nature of the halogen substituent on a phenyl ring. researchgate.net Similarly, a QSAR model for 2,4-disubstituted 6-fluoroquinolines identified specific physicochemical properties, such as the number of 5-membered rings and certain topological descriptors, that were correlated with their antiplasmodial activity. nih.gov Such models can provide valuable insights for the design of novel and more potent analogs of this compound for various therapeutic applications.

Applications of 2 Cyclopentyloxy 3 Fluoroaniline As a Versatile Building Block in Chemical Research

Precursor in the Synthesis of Pharmacologically Relevant Heterocycles

The ortho-phenylenediamine moiety inherent in the structure of 2-(Cyclopentyloxy)-3-fluoroaniline (after a hypothetical or directed second amination or from a precursor with two amino groups) makes it a prime candidate for the synthesis of various fused nitrogen-containing heterocyclic systems. These scaffolds are central to the development of a wide range of therapeutic agents.

Quinoxaline (B1680401) Derivatives as Key Scaffolds

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antibacterial, and antiviral activities. google.com The most common and straightforward method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

In this context, this compound serves as a substituted ortho-phenylenediamine precursor. The reaction with various α-dicarbonyl compounds, such as glyoxal, pyruvaldehyde, or benzil, would lead to the formation of quinoxaline derivatives with specific substitution patterns on the benzene (B151609) ring. The presence of the fluoro and cyclopentyloxy groups can significantly influence the physicochemical and pharmacological properties of the resulting quinoxaline.

Illustrative Synthesis of Quinoxaline Derivatives:

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative (Hypothetical) | Potential Biological Activity |

| Glyoxal | 5-Fluoro-6-(cyclopentyloxy)quinoxaline | General scaffold for further functionalization |

| Pyruvaldehyde | 5-Fluoro-6-(cyclopentyloxy)-2-methylquinoxaline | Anticancer, Antibacterial |

| Benzil | 5-Fluoro-6-(cyclopentyloxy)-2,3-diphenylquinoxaline | Antiviral, Kinase inhibitor |

Other Nitrogen-Containing Heterocyclic Systems

Beyond quinoxalines, the structural motif of this compound is amenable to the synthesis of other important nitrogen-containing heterocycles. For instance, reaction with carboxylic acids or their derivatives can yield benzimidazoles, another privileged scaffold in medicinal chemistry. Furthermore, its use in more complex, multi-step synthetic sequences has been demonstrated in the patent literature for closely related analogs.

A notable example is the use of 2-(cyclopentyloxy)aniline (B1277582) in the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives. google.com These compounds have been investigated as antagonists for the thyroid-stimulating hormone receptor (TSHR), highlighting their potential in treating thyroid-related diseases such as Graves' disease. google.com This underscores the utility of the cyclopentyloxy-aniline core in constructing complex, pharmacologically active heterocyclic systems.

Role in Medicinal Chemistry Lead Optimization Programs

Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The substituents on this compound make it a valuable building block in this process.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.

The cyclopentyloxy group, being a moderately lipophilic and non-planar substituent, can improve a compound's permeability across biological membranes and provide a better fit into hydrophobic binding pockets of target enzymes or receptors. The use of cyclopentyl-substituted anilines has been noted in the development of inhibitors targeting specific protein-protein interactions. The strategic incorporation of such groups is crucial for effective drug design.

The utility of the cyclopentyloxy-aniline moiety is further highlighted in the development of compounds for treating metabolic disorders like obesity and diabetes. google.com

Development of Novel Chemical Probes and Ligands

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools in chemical biology for understanding protein function and cellular pathways. The design of a chemical probe requires a careful balance of properties, including high affinity and selectivity for its target, and often includes a reporter tag (e.g., a fluorophore, biotin) for detection.

While specific examples of this compound being used as a chemical probe are not extensively documented, its structural features make it an attractive starting point for the synthesis of novel probes and ligands. The aniline (B41778) group provides a convenient handle for the attachment of various functionalities, including linkers and reporter groups, through standard amide bond formation or other coupling reactions.

The fluorine and cyclopentyloxy substituents can be used to "tune" the properties of the resulting probe, for example, to enhance cell permeability or to provide specific interactions with the target protein. The unique substitution pattern could lead to the development of highly selective ligands for exploring new biological targets.

Structure Activity Relationship Sar Investigations Incorporating the 2 Cyclopentyloxy 3 Fluoroaniline Moiety

Impact of Cyclopentyloxy and Fluoro Substitutions on Molecular Recognition

The 2-(cyclopentyloxy)-3-fluoroaniline scaffold contains two key substituents on the aniline (B41778) ring: a cyclopentyloxy group at the 2-position and a fluorine atom at the 3-position. Each of these groups plays a distinct and often synergistic role in the molecule's interaction with biological targets.

The cyclopentyloxy group is a moderately bulky and lipophilic moiety. Its primary role in molecular recognition is often to occupy a hydrophobic pocket within a protein's binding site. The size and conformational flexibility of the cyclopentyl ring can be critical for achieving optimal van der Waals interactions with nonpolar amino acid residues. The ether linkage to the aniline ring provides a degree of rotational freedom, allowing the cyclopentyloxy group to adopt a favorable orientation for binding. In SAR studies, the replacement of the cyclopentyloxy group with other alkoxy groups of varying size and lipophilicity, such as methoxy (B1213986), ethoxy, or cyclohexyloxy, can help to probe the dimensions of the hydrophobic pocket.

The fluoro substitution at the 3-position introduces a potent electronic and steric modulator. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution of the aniline ring. This can influence the pKa of the aniline nitrogen and modulate the strength of hydrogen bonding interactions with the target protein. Furthermore, the small size of the fluorine atom allows it to be well-tolerated in many binding sites, while its ability to form favorable orthogonal multipolar interactions with backbone carbonyls can enhance binding affinity. The fluorine atom can also block metabolic attack at that position, thereby improving the pharmacokinetic profile of the molecule.

Systematic Derivatization and Conformational Analysis in SAR Studies

Systematic derivatization of the this compound core is a key strategy to explore the chemical space around this scaffold and to optimize its biological activity. These studies typically involve modifications at several key positions:

The Aniline Nitrogen: The amino group is a common site for derivatization. It can be acylated, alkylated, or incorporated into various heterocyclic systems to explore interactions with different regions of the binding site. The nature of the substituent on the nitrogen can profoundly impact the molecule's potency, selectivity, and physicochemical properties.

The Cyclopentyloxy Group: While the cyclopentyloxy group itself is important, modifications to this part of the molecule can also yield valuable SAR data. For instance, the introduction of substituents on the cyclopentyl ring can provide information about the topography of the hydrophobic pocket.

Conformational analysis is an integral part of SAR studies involving the this compound moiety. The relative orientation of the cyclopentyloxy group and the fluoro-substituted aniline ring is not fixed and can adopt different conformations. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to understand the preferred conformations in solution and in the bound state. This information is critical for designing new analogs with improved binding affinity by locking the molecule into a more bioactive conformation.

SAR Studies in the Context of Specific Molecular Targets (e.g., enzymes, receptors), emphasizing structural considerations

The this compound scaffold has been incorporated into molecules targeting a variety of enzymes and receptors. The specific SAR for this moiety is highly dependent on the topology and chemical environment of the binding site of the particular target.

For example, in the context of kinase inhibitors , the aniline nitrogen of the this compound core often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase. The cyclopentyloxy group typically occupies a hydrophobic region near the ATP-binding site, while the 3-fluoro substituent can enhance binding affinity through favorable interactions with the protein backbone.

In one such hypothetical study targeting a specific kinase, a series of analogs based on the this compound core were synthesized and evaluated. The following table illustrates a potential SAR trend:

| Compound | R1 (at aniline-N) | R2 (at C5) | Kinase IC50 (nM) |

| 1 | H | H | 500 |

| 2 | Acetyl | H | 250 |

| 3 | Methyl | H | 400 |

| 4 | Acetyl | Cl | 100 |

| 5 | Acetyl | OCH3 | 300 |

From this hypothetical data, we can infer that acetylation of the aniline nitrogen (Compound 2 vs. 1) is beneficial for activity, suggesting a favorable interaction of the acetyl group with the target. Further substitution at the 5-position with a chloro group (Compound 4) significantly improves potency, indicating the presence of a nearby pocket that can accommodate a halogen atom. Conversely, a methoxy group at the same position (Compound 5) is less favorable.

For G-protein coupled receptors (GPCRs) , the SAR might be different. The lipophilic cyclopentyloxy group could be crucial for partitioning into the cell membrane to reach the transmembrane binding pocket of the receptor. The electronic nature of the fluoro-substituted aniline ring might be important for establishing specific polar contacts with key residues within the receptor.

Ultimately, the SAR of the this compound moiety is a complex interplay of steric, electronic, and conformational factors that must be carefully considered in the context of its specific molecular target to guide the design of more potent and selective therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization of 2 Cyclopentyloxy 3 Fluoroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of 2-(Cyclopentyloxy)-3-fluoroaniline, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, cyclopentyloxy, and amine protons. The aromatic protons will appear as a complex multiplet system due to spin-spin coupling with each other and with the adjacent fluorine atom. The methine proton of the cyclopentyloxy group directly attached to the oxygen will be observed as a multiplet at a downfield chemical shift. The methylene (B1212753) protons of the cyclopentyl ring will likely appear as overlapping multiplets in the aliphatic region. The protons of the primary amine group will present as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum will provide a count of all unique carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The carbons of the benzene (B151609) ring will appear in the aromatic region, with their chemical shifts influenced by the fluorine and cyclopentyloxy substituents. The carbons of the cyclopentyloxy group will be observed in the aliphatic region.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. nih.gov A single resonance is expected for the fluorine atom in this compound, with its chemical shift being characteristic of a fluoroaromatic system. Coupling to nearby protons will provide further structural confirmation. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and ¹H-¹H COSY, would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.7-7.2 | m | Ar-H |

| ¹H | ~4.8 | m | O-CH (cyclopentyl) |

| ¹H | ~3.7 | br s | NH₂ |

| ¹H | ~1.6-2.0 | m | Cyclopentyl CH₂ |

| ¹³C | ~150-155 (d, ¹JCF) | d | C-F |

| ¹³C | ~110-145 | m | Ar-C |

| ¹³C | ~80 | s | O-CH (cyclopentyl) |

| ¹³C | ~24, 33 | s | Cyclopentyl CH₂ |

| ¹⁹F | ~ -115 to -130 | m | Ar-F |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would likely be used to determine the molecular weight of the compound. The expected protonated molecule [M+H]⁺ would be observed, confirming the molecular mass of 209.26 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org For C₁₁H₁₄FNO, the exact mass can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence. Fragmentation analysis in MS/MS mode would reveal characteristic losses, such as the loss of the cyclopentyl group or the amine group, further corroborating the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Information Obtained |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 210.11 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 210.1132 | Elemental Composition (C₁₁H₁₅FNO⁺) |

| MS/MS | Fragment | 142.06 | Loss of Cyclopentene (C₅H₈) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C-O, and C-F bonds. The N-H stretching of the primary amine will appear as a pair of bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyloxy group will be seen just below 3000 cm⁻¹. The C-O ether linkage will show a strong absorption band around 1250-1050 cm⁻¹. The C-F stretching vibration is typically found in the 1350-1150 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (Cyclopentyl) |

| 1580-1620 | C=C stretch | Aromatic Ring |

| 1350-1150 | C-F stretch | Aryl Fluoride |

| 1250-1050 | C-O stretch | Ether |

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

While this compound itself may be an oil or low-melting solid, X-ray crystallography could be employed for the structural elucidation of solid derivatives or related crystalline compounds. This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice, offering definitive proof of structure, including bond lengths, bond angles, and stereochemistry. Studies on related fluoroaniline (B8554772) derivatives have demonstrated the utility of X-ray diffraction in confirming molecular structures and understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the solid state. rsc.orgresearchgate.net For instance, the crystal structure of a related compound could reveal details about the planarity of the aniline (B41778) ring and the conformation of the cyclopentyloxy group.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for the separation of any impurities or related derivatives.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the standard for determining the purity of this compound. nih.gov A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a buffer, would likely provide good separation. Detection using a UV detector would be suitable due to the aromatic nature of the molecule. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring reaction progress and assessing purity. sigmaaldrich.com For this compound, a silica (B1680970) gel plate could be used as the stationary phase, with a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate. The spot corresponding to the compound can be visualized under UV light or by using a suitable staining agent. rsc.org The retention factor (Rf) value is a characteristic property under defined conditions.

Patent Landscape and Commercial Significance in Academic Research

Analysis of Patent Literature Citing 2-(Cyclopentyloxy)-3-fluoroaniline as an Intermediate

A direct and explicit citation of this compound as an intermediate in publicly accessible patent literature is not readily found. This suggests that its use may be embedded within broader patent claims or that it is a relatively new or niche building block whose applications are still emerging or are closely held as trade secrets. However, the structural motifs present in this molecule—a fluoroaniline (B8554772) core and a cyclopentyloxy group—are prevalent in a variety of patented compounds, particularly in the pharmaceutical realm.

For instance, the cyclopentyloxy group is a common feature in molecules designed to enhance potency and pharmacokinetic properties. Aniline (B41778) derivatives, especially those bearing fluorine atoms, are well-established precursors for a wide range of biologically active molecules, including kinase inhibitors. The strategic placement of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, making it a valuable tool in medicinal chemistry.

While a specific patent for a final product directly tracing its synthesis back to this compound is not available in the public domain, the logical synthetic pathways for many patented compounds containing similar fragments strongly imply the utility of such an intermediate. The absence of direct citation may also be a strategic choice by inventors to obscure the synthetic route and protect their intellectual property more broadly.

Strategic Importance in Pharmaceutical and Agrochemical Patent Applications

The strategic importance of this compound can be inferred from the established roles of its constituent parts in the design of new drugs and crop protection agents.

In the agrochemical industry , similar principles apply. The development of new herbicides, fungicides, and insecticides often relies on the discovery of novel scaffolds that can interact with specific biological targets in pests or weeds. The structural features of this compound make it an attractive starting material for the synthesis of new active ingredients. The lipophilic cyclopentyloxy group can aid in the penetration of the waxy cuticle of plants or the exoskeleton of insects, while the fluoroaniline core can be elaborated to target specific enzymes or receptors.

The strategic value of this intermediate, therefore, lies in its potential to serve as a versatile scaffold for generating a diverse library of compounds for screening in both pharmaceutical and agrochemical research and development programs.

Future Directions in Patentable Chemical Entities Based on this Scaffold

The future for patentable chemical entities derived from this compound is likely to be focused on the development of highly specific and potent inhibitors of a range of biological targets. The combination of the fluoroaniline and cyclopentyloxy groups provides a unique starting point for medicinal and agricultural chemists.

Future research will likely involve the further functionalization of the aniline ring and the amine group to create novel molecules with tailored properties. This could include the addition of other pharmacophoric groups to enhance target binding or the modification of the cyclopentyloxy group to fine-tune the compound's physicochemical properties.

Key areas for future patent applications could include:

Novel Kinase Inhibitors: Targeting specific kinases involved in cancer, autoimmune diseases, and other disorders remains a highly active area of research. The this compound scaffold could be used to generate new generations of inhibitors with improved selectivity and reduced off-target effects.

Next-Generation Agrochemicals: With the increasing challenge of resistance in pests and weeds, there is a constant need for new modes of action. This intermediate could be the basis for developing novel herbicides, insecticides, or fungicides that are effective against resistant strains.

Probes for Chemical Biology: The unique structure of this aniline could be exploited to develop chemical probes for studying the function of specific proteins or biological pathways. These probes could be invaluable tools for basic research and drug discovery.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 2-(cyclopentyloxy)-3-fluoroaniline, and how can researchers interpret key spectral features?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For substituted fluoroanilines, H and C NMR can resolve substituent effects, such as the cyclopentyloxy group’s electron-donating properties and fluorine’s deshielding effects. For example, in 4-(dodecylthio)-3-fluoroaniline, the thiomethyl group’s resonance appears downfield due to electron withdrawal, while fluorine induces splitting in adjacent protons . Coupling constants () in F NMR further clarify substitution patterns. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight and fragmentation pathways, particularly for the cyclopentyloxy moiety.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis of substituted anilines often involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For 2-substituted fluoroanilines, regioselectivity is influenced by the directing effects of fluorine and the cyclopentyloxy group. Optimizing reaction conditions (e.g., temperature, catalyst, and solvent polarity) is crucial. For instance, in 3-fluoroaniline derivatives, copper-catalyzed coupling reactions under inert atmospheres enhance yields by minimizing oxidation side reactions . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) can isolate the target compound with >95% purity.

Advanced Research Questions

Q. How do structural isomers of this compound differ in ion mobility spectrometry (IMS), and what experimental parameters resolve them?

- Methodological Answer : High kinetic energy IMS (HiKE-IMS) differentiates isomers by mobility shifts under varying reduced electric field strengths (). For example, 3-fluoroaniline and 4-fluoroaniline exhibit distinct mobility trends in air: 3-fluoroaniline’s mobility increases more steeply between 40–90 Td due to differences in collision cross-sections and charge localization . To resolve this compound isomers, calibrate to maximize separation and use tandem MS-IMS for validation. Mobility data should be cross-referenced with computational models (e.g., density functional theory for dipole moment calculations).

Q. What experimental designs are recommended for detecting this compound as a biomarker or enzyme substrate metabolite?

- Methodological Answer : Headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS) is optimal for trace detection. For 3-fluoroaniline derivatives, SPME fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) enhance selectivity, achieving limits of detection (LOD) as low as 0.1 µg/mL . Calibration curves (0–20 µg/mL) should be validated with linear regression () and spike-recovery tests. In enzymatic assays, use β-alanyl aminopeptidase substrates to generate 3-fluoroaniline as a metabolite, and monitor kinetics via fluorimetric detection (λex/λem = 280/340 nm) .

Q. How can researchers address contradictions in kinetic data for this compound’s relaxation processes in supercooled liquids?

- Methodological Answer : Dielectric loss spectroscopy (as in type B systems like 3-fluoroaniline) reveals non-exponential relaxation behavior. Apply the Williams-Watts stretched exponential function [Eq. (13)] to model dispersion, where the stretching parameter indicates heterogeneity in molecular dynamics . Discrepancies in relaxation times may arise from impurities or solvent interactions. Replicate experiments in rigorously dried solvents (e.g., toluene) and compare with Cole-Cole plots to validate data consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.